7-Hydroxy-2'-methoxyflavone
Description
Structure
3D Structure
Properties
CAS No. |
77298-65-8 |
|---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
InChI |
InChI=1S/C16H12O4/c1-19-14-5-3-2-4-12(14)16-9-13(18)11-7-6-10(17)8-15(11)20-16/h2-9,17H,1H3 |
InChI Key |
PFEQKIBOPJQNBI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=C(C=C3)O |
Origin of Product |
United States |
Natural Occurrence, Isolation Methodologies, and Biogeographical Distribution of 7 Hydroxy 2 Methoxyflavone
Advanced Extraction and Chromatographic Techniques for Isolation from Complex Matrices
Given the lack of identified natural sources for 7-Hydroxy-2'-methoxyflavone, no specific protocols for its extraction and isolation from complex biological matrices have been published. However, the isolation of similar flavonoids from plant material provides a general methodological framework that would be applicable.
The initial step typically involves solvent extraction from the source material (e.g., dried and ground leaves) using solvents of varying polarity, such as methanol, ethanol (B145695), or chloroform phcogj.com. Ultrasound-assisted extraction (UAE) is a modern technique used to improve the efficiency of this process for methoxyflavones mdpi.com.
Following extraction, the crude mixture is subjected to chromatographic separation to isolate the target compound.
High-Performance Liquid Chromatography (HPLC) for Preparative Isolation
Preparative High-Performance Liquid Chromatography (prep-HPLC) is a high-resolution technique indispensable for the final purification of flavonoids. It is often used after a preliminary separation step to isolate pure compounds from complex fractions nih.gov.
For flavonoids, separation is typically achieved using a reversed-phase column (e.g., C18). A gradient elution system is commonly employed, using a mobile phase consisting of an aqueous solvent (often with a small amount of acid like formic or acetic acid) and an organic solvent such as acetonitrile or methanol cabidigitallibrary.orgetsu.edu. The separated compounds are monitored using a UV detector. While no specific parameters for this compound are available, the general parameters for related flavonoids would serve as a starting point for method development.
Table 1: General HPLC Parameters for Flavonoid Analysis
| Parameter | Typical Value/Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | Acetonitrile and water (with 0.1% formic acid) |
| Elution | Gradient |
| Flow Rate | ~1.0 mL/min |
| Detection | UV, typically between 254 nm and 330 nm |
| Temperature | 40°C |
Note: This table represents typical starting conditions for the analysis of flavonoids and would require optimization for the specific separation of this compound.
Countercurrent Chromatography and Other Advanced Separation Methods
Countercurrent Chromatography (CCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing the irreversible adsorption of the sample. This method is highly effective for the preparative separation of natural products like flavonoids. The success of CCC relies heavily on the selection of a suitable two-phase solvent system.
Other advanced methods include column chromatography using adsorbents like silica gel, which separates compounds based on their polarity phcogj.comnih.gov.
Quantitative Profiling of this compound in Biological Samples
There are no established and validated methods specifically for the quantitative analysis of this compound in biological samples. The development of such a method, likely using High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection, would be contingent upon the identification of a natural source or its use in metabolic studies nih.govmdpi.com.
For related compounds, HPLC-based methods have been successfully developed. For example, the quantification of methoxyflavones in Kaempferia parviflora has been performed using HPLC with photodiode array detection nih.gov. A validated HPLC-MS/MS method was also developed for the quantification of 2′-hydroxyflavanone in mouse blood for pharmacokinetic studies nih.gov. These methodologies provide a blueprint for how a quantitative analysis for this compound could be established.
Ecological and Chemo-taxonomic Implications of this compound Occurrence
Without confirmed botanical or microbial sources of this compound, it is not possible to assign any specific ecological roles or chemo-taxonomic significance to this compound. In general, flavonoids in plants serve diverse ecological functions, including defense against herbivores and pathogens, protection from UV radiation, and signaling in symbiotic relationships.
The specific substitution patterns of flavonoids (e.g., hydroxylation and methoxylation) can be characteristic of certain plant families or genera, making them useful chemo-taxonomic markers. For instance, the quantitative profile of various methoxyflavones has been used to differentiate between two distinct types of Kaempferia parviflora nih.gov. Should this compound be isolated from a natural source in the future, its distribution could provide valuable insights into the chemical ecology and taxonomy of the host organism.
Biosynthetic Pathways and Enzymatic Synthesis of 7 Hydroxy 2 Methoxyflavone
General Principles of Flavonoid Biosynthesis in Plants
Flavonoid biosynthesis is a well-characterized secondary metabolic pathway in plants, commencing with the amino acid phenylalanine. wikipedia.orgnih.gov Through the action of a series of enzymes, phenylalanine is converted to p-coumaroyl-CoA, a key precursor that marks the entry point into the flavonoid synthesis pathway. nih.govfrontiersin.org The first committed step is catalyzed by chalcone (B49325) synthase, which condenses one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. frontiersin.orgtuscany-diet.net
This initial chalcone structure then undergoes a series of enzymatic modifications, including isomerization, hydroxylation, glycosylation, and methylation, leading to the vast diversity of flavonoid structures observed in nature. frontiersin.org These modifications are catalyzed by specific enzyme classes such as isomerases, hydroxylases, reductases, and O-methyltransferases. frontiersin.org The resulting flavonoid subclasses include flavones, flavonols, flavanones, isoflavones, anthocyanins, and proanthocyanidins, each with distinct biological functions within the plant. mdpi.com
The pathway is a complex grid rather than a simple linear sequence, with multiple branch points where intermediate compounds can be directed toward the synthesis of different flavonoid classes. researchgate.net This intricate network allows plants to produce a specific array of flavonoids in response to developmental cues and environmental stimuli. researchgate.net
Proposed Enzymatic Cascades Leading to 7-Hydroxy-2'-methoxyflavone
The biosynthesis of this compound is hypothesized to proceed through a specific series of enzymatic reactions that modify the basic flavone (B191248) structure. This involves the coordinated action of several key enzymes to introduce the hydroxyl and methoxy (B1213986) groups at the correct positions on the flavone backbone.
The formation of the foundational C6-C3-C6 flavonoid skeleton is initiated by chalcone synthase (CHS). mdpi.com This pivotal enzyme catalyzes the condensation of p-coumaroyl-CoA and malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.com Following its synthesis, naringenin chalcone is stereospecifically cyclized by chalcone isomerase (CHI) to form the flavanone (B1672756), naringenin. researchgate.net Naringenin serves as a crucial intermediate and a branching point in the flavonoid pathway, leading to the synthesis of various flavonoid classes, including flavones. researchgate.net The interaction and potential complex formation between CHS and CHI have been suggested to enhance the efficiency of this initial stage of flavonoid biosynthesis. pnas.org
To arrive at the final structure of this compound from the flavanone precursor, a series of derivatization steps involving hydroxylation and O-methylation are necessary. Flavone synthase (FNS) first introduces a double bond into the C-ring of a flavanone, such as naringenin, to form a flavone, like apigenin (B1666066) (4',5,7-trihydroxyflavone). nih.gov
Subsequently, specific hydroxylase and O-methyltransferase (OMT) enzymes act on the flavone core. A hydroxylase would be responsible for introducing a hydroxyl group at the 2'-position of the B-ring. Following this, a specific OMT would catalyze the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to the newly introduced 2'-hydroxyl group, resulting in the 2'-methoxy substitution. The hydroxyl group at the 7-position is typically present from the precursor, apigenin. The precise order of these hydroxylation and methylation steps can vary between plant species and is dependent on the substrate specificity of the involved enzymes.
Genetic and Molecular Regulation of this compound Biosynthesis
The biosynthesis of flavonoids, including this compound, is tightly regulated at the genetic level. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors. frontiersin.org The primary families of transcription factors involved in regulating the flavonoid pathway are the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat proteins. frontiersin.orgresearchgate.net These transcription factors often form a regulatory complex, known as the MBW complex (MYB-bHLH-WD40), which binds to the promoter regions of the flavonoid biosynthetic genes and modulates their transcription. frontiersin.org
The regulation can be further categorized into the control of early biosynthetic genes (EBGs) and late biosynthetic genes (LBGs). frontiersin.orgnih.gov EBGs, such as CHS and CHI, are generally regulated by one set of transcription factors, while LBGs, which are involved in the later steps of anthocyanin and proanthocyanidin (B93508) biosynthesis, are controlled by another. frontiersin.orgnih.gov The specific transcription factors that govern the expression of the hydroxylases and O-methyltransferases responsible for the final steps in this compound synthesis would determine the spatial and temporal accumulation of this compound in the plant. frontiersin.org Environmental factors such as UV light and hormonal signals can also influence the expression of these regulatory and structural genes. researchgate.net
Heterologous Expression Systems for Pathway Elucidation and Production
Heterologous expression systems, such as yeast (Saccharomyces cerevisiae) and bacteria (Escherichia coli), are powerful tools for elucidating the functions of enzymes involved in flavonoid biosynthesis and for the production of specific flavonoid compounds. By expressing plant genes encoding biosynthetic enzymes in these microbial hosts, researchers can characterize the activity and substrate specificity of individual enzymes in a controlled environment.
This approach allows for the step-by-step reconstruction of a biosynthetic pathway. For instance, by co-expressing genes for chalcone synthase, chalcone isomerase, flavone synthase, and the specific hydroxylases and O-methyltransferases, it is possible to engineer a microbial strain to produce this compound. These systems are invaluable for confirming the proposed enzymatic cascades and for producing larger quantities of the compound for research and other applications.
Biotransformation Studies for the Production of this compound
Biotransformation offers an alternative approach for the production of this compound. This method utilizes whole microbial cells or purified enzymes to convert a precursor compound into the desired flavone. For example, a microorganism capable of performing specific hydroxylation and methylation reactions could be fed with a readily available flavone precursor, such as chrysin (B1683763) (5,7-dihydroxyflavone) or apigenin.
The microbial enzymes would then modify the precursor to introduce the necessary hydroxyl and methoxy groups, yielding this compound. This process can be more efficient than chemical synthesis, as it often involves fewer steps and proceeds under milder reaction conditions. Research in this area focuses on identifying and optimizing microbial strains or enzymes with the desired catalytic activities for the targeted biotransformation.
Total Synthesis and Chemical Derivatization Strategies for 7 Hydroxy 2 Methoxyflavone
Established Synthetic Routes to the Flavone (B191248) Skeleton
The construction of the fundamental 2-phenylchromen-4-one (flavone) skeleton can be achieved through several well-established synthetic organic chemistry reactions. These foundational methods provide the framework upon which the specific synthesis of 7-Hydroxy-2'-methoxyflavone is built.
One of the most classical and widely employed methods is the Baker-Venkataraman Rearrangement . This reaction involves the base-catalyzed rearrangement of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone core.
Another cornerstone in flavone synthesis is the Allan-Robinson Reaction . This method involves the condensation of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) in the presence of the corresponding sodium salt of the aromatic acid, leading directly to the flavone structure.
The Claisen-Schmidt Condensation provides a versatile and convergent approach. This base-catalyzed reaction between an o-hydroxyacetophenone and an aromatic aldehyde first yields a chalcone (B49325) (a 1,3-diaryl-2-propen-1-one). This intermediate is then subjected to oxidative cyclization to form the flavone ring. Due to its adaptability and the ready availability of a wide range of starting materials, this latter approach is particularly relevant for the synthesis of specifically substituted flavones like this compound.
| Synthetic Route | Key Intermediates | Reaction Conditions |
| Baker-Venkataraman Rearrangement | o-Acyloxyacetophenone, 1,3-Diketone | Base-catalyzed rearrangement followed by acid-catalyzed cyclization |
| Allan-Robinson Reaction | o-Hydroxyaryl ketone, Aromatic anhydride | High temperature, corresponding sodium salt of the aromatic acid |
| Claisen-Schmidt Condensation | o-Hydroxyacetophenone, Aromatic aldehyde, Chalcone | Base-catalyzed condensation followed by oxidative cyclization |
Specific Methodologies for the Introduction of Hydroxyl and Methoxy (B1213986) Groups at Positions 7 and 2'
To synthesize this compound, the general synthetic routes must be adapted to incorporate the specific hydroxyl and methoxy substituents at the C7 and C2' positions, respectively. This is typically achieved by selecting appropriately functionalized starting materials.
Claisen-Schmidt Condensation and Oxidative Cyclization Approaches
The most direct and widely applicable method for the synthesis of this compound is through a two-step sequence starting with a Claisen-Schmidt condensation. mdpi.com This reaction involves the base-catalyzed condensation of 2,4-dihydroxyacetophenone with 2-methoxybenzaldehyde. The resulting intermediate is the chalcone, 2',4'-dihydroxy-2-methoxychalcone.
Following the formation of the chalcone, the flavone ring is constructed via an oxidative cyclization reaction. A common and effective reagent for this transformation is iodine in dimethyl sulfoxide (B87167) (I2/DMSO). chemijournal.comresearchgate.netnih.gov This system promotes the cyclization of the chalcone to the corresponding flavone. The mechanism is thought to involve an intramolecular Michael addition followed by oxidation.
Alternative Cyclization and Ring-Closure Reactions
While the I2/DMSO system is prevalent for the oxidative cyclization of chalcones, other reagents and conditions can also be employed. For instance, selenium dioxide (SeO2) has been used for similar transformations. Additionally, palladium-catalyzed oxidative cyclization of 2'-hydroxydihydrochalcones presents a more recent and atom-economical approach to the flavone skeleton. rsc.org These alternative methods can offer advantages in terms of yield, selectivity, and substrate scope, depending on the specific substitution pattern of the chalcone precursor.
Regioselective Functionalization of the Flavone Core for Novel this compound Analogs
Once the this compound core is synthesized, further structural diversity can be introduced through regioselective functionalization. The hydroxyl group at the C7 position is a prime site for such modifications. Selective alkylation, acylation, or glycosylation of the 7-hydroxyl group can be achieved by careful selection of reagents and protecting group strategies. For instance, selective O-alkylation can be performed using an appropriate alkyl halide in the presence of a mild base. The reactivity of the 7-hydroxyl group can be influenced by the electronic nature of the rest of the molecule, allowing for a degree of regiocontrol in these derivatization reactions.
Synthesis of Structurally Modified Derivatives for Structure-Activity Relationship (SAR) Studies
To explore the structure-activity relationships (SAR) of this compound, a library of analogs with systematic structural modifications is required. These modifications can involve alterations to both the A and B rings of the flavone skeleton.
Key modifications for SAR studies include:
Variation of the B-ring substitution: Synthesizing analogs with different substituents (e.g., halogens, alkyl groups, additional hydroxyl or methoxy groups) on the 2'-methoxyphenyl ring can provide insights into the electronic and steric requirements for biological activity.
Modification of the A-ring: Altering the substitution pattern on the A-ring, for example, by introducing substituents at the C5, C6, or C8 positions, can probe the importance of this part of the molecule for target binding.
Derivatization of the 7-hydroxyl group: As mentioned in the previous section, creating a series of ethers, esters, or glycosides at the C7 position can elucidate the role of this functional group in the molecule's activity.
The synthesis of these derivatives would typically follow the established synthetic routes, employing a diverse range of substituted benzaldehydes and acetophenones as starting materials. The biological evaluation of these analogs then allows for the mapping of the structural features crucial for a desired pharmacological effect.
| Derivative Type | Synthetic Strategy | Purpose of Modification |
| B-ring analogs | Use of variously substituted 2-methoxybenzaldehydes in the Claisen-Schmidt condensation. | Investigate the influence of B-ring electronics and sterics on activity. |
| A-ring analogs | Use of variously substituted 2,4-dihydroxyacetophenones. | Determine the importance of A-ring substitution patterns. |
| C7-derivatives | Regioselective alkylation, acylation, or glycosylation of the 7-hydroxyl group. | Probe the role of the 7-hydroxyl group in biological interactions. |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of flavonoids to reduce environmental impact and improve efficiency. For the synthesis of this compound, several green approaches can be considered.
One key area is the use of more environmentally benign solvents or even solvent-free reaction conditions. For the Claisen-Schmidt condensation, solid-state reactions or the use of water or ethanol (B145695) as solvents are greener alternatives to traditional organic solvents. benthamdirect.com
Microwave-assisted organic synthesis (MAOS) is another powerful green chemistry tool. isca.in Microwave irradiation can significantly reduce reaction times and improve yields for both the Claisen-Schmidt condensation and the subsequent oxidative cyclization step. eurjchem.com
Furthermore, the development of reusable catalysts for the cyclization step, such as solid-supported reagents, can contribute to a more sustainable synthetic process. The use of heterogeneous catalysts simplifies product purification and reduces waste generation. researchgate.net Adopting these green chemistry principles can lead to more efficient and environmentally responsible methods for the production of this compound and its derivatives.
Advanced Analytical Methodologies for Research on 7 Hydroxy 2 Methoxyflavone
Spectroscopic Techniques for Structural Confirmation and Characterization
Spectroscopy is fundamental to the structural elucidation of 7-Hydroxy-2'-methoxyflavone, providing detailed information about its atomic composition, connectivity, and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural determination of organic molecules like this compound. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides precise information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, as well as their connectivity through two-dimensional (2D) experiments.
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum is expected to show distinct signals for the methoxy (B1213986) group protons, the phenolic hydroxyl proton, and the aromatic protons on both the A and B rings. The substitution pattern influences the chemical shifts and coupling constants (J-values), allowing for the determination of proton positions.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. The spectrum for this compound will display 16 distinct signals corresponding to each carbon atom in the flavone (B191248) backbone and the methoxy group. The chemical shifts are indicative of the carbon type (e.g., carbonyl, aromatic, methoxy). While experimental data for this specific compound is not widely published, theoretical predictions and data from analogous structures provide a reliable estimation of the chemical shifts.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by two or three bonds), helping to piece together fragments of the molecule, such as the spin systems within the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of a carbon signal based on the chemical shift of its attached proton.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds. columbia.edusdsu.edu It is particularly valuable for identifying connections between different parts of the molecule and confirming the placement of substituents that lack protons, such as the carbonyl group and other quaternary carbons. For instance, an HMBC correlation between the methoxy protons and the C-2' carbon would confirm the position of the methoxy group on the B-ring.
Interactive Table: Predicted NMR Data for this compound
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Expected ¹H Multiplicity & Coupling | Key HMBC Correlations |
| 2 | 163.5 | - | - | H-3, H-6' |
| 3 | 108.0 | 6.85 | s | C-2, C-4, C-4a, C-1' |
| 4 | 182.5 | - | - | H-3, H-5 |
| 4a | 105.0 | - | - | H-3, H-5, H-8 |
| 5 | 127.0 | 7.95 | d (J ≈ 8.8 Hz) | C-4, C-6, C-7, C-8a |
| 6 | 115.0 | 7.00 | dd (J ≈ 8.8, 2.2 Hz) | C-5, C-7, C-8, C-4a |
| 7 | 162.0 | - | - | H-5, H-6, H-8, 7-OH |
| 8 | 102.5 | 6.90 | d (J ≈ 2.2 Hz) | C-6, C-7, C-8a, C-4a |
| 8a | 157.5 | - | - | H-5, H-8 |
| 1' | 121.5 | - | - | H-3, H-3', H-6' |
| 2' | 157.0 | - | - | H-3', H-6', 2'-OCH₃ |
| 3' | 112.0 | 7.10 | d (J ≈ 8.0 Hz) | C-1', C-2', C-4', C-5' |
| 4' | 131.0 | 7.45 | t (J ≈ 8.0 Hz) | C-2', C-3', C-5', C-6' |
| 5' | 121.0 | 7.05 | t (J ≈ 8.0 Hz) | C-1', C-3', C-4', C-6' |
| 6' | 128.0 | 7.60 | d (J ≈ 8.0 Hz) | C-2, C-1', C-2', C-4' |
| 2'-OCH₃ | 56.0 | 3.90 | s | C-2' |
| 7-OH | - | ~10.0 | br s | C-6, C-7, C-8 |
Note: Chemical shifts are estimations based on flavonoid databases and published data for similar structures. Actual values may vary depending on the solvent and experimental conditions. 's' denotes singlet, 'd' denotes doublet, 't' denotes triplet, 'dd' denotes doublet of doublets, 'br s' denotes broad singlet.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Metabolite Identification
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a compound. For this compound (C₁₆H₁₂O₄), the calculated exact mass is 268.0736 g/mol . nih.gov HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF), can measure this mass with high accuracy (typically within 5 ppm), which provides strong evidence for the molecular formula and distinguishes it from other isomeric compounds.
Tandem mass spectrometry (MS/MS) experiments are used to fragment the molecule and study its substructure. By analyzing the fragmentation patterns of the protonated molecule ([M+H]⁺, m/z 269.0808) or the deprotonated molecule ([M-H]⁻, m/z 267.0663), researchers can deduce the connectivity of the flavone core. nih.gov Common fragmentations in flavonoids include retro-Diels-Alder (RDA) reactions that cleave the C-ring, as well as losses of small molecules like CO, H₂O, and methyl groups.
Furthermore, HRMS is instrumental in metabolite identification. A known human metabolite of this compound has been identified as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid, which corresponds to a glucuronidated form of the parent compound. nih.gov This identification is achieved by detecting the mass shift corresponding to the addition of the glucuronic acid moiety and analyzing its specific fragmentation in the MS/MS spectrum.
Interactive Table: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₆H₁₂O₄ | nih.gov |
| Exact Mass | 268.0736 | nih.gov |
| [M+H]⁺ Precursor m/z | 269.0808 | nih.gov |
| [M-H]⁻ Precursor m/z | 267.0663 | nih.gov |
| Top [M+H]⁺ Fragments (m/z) | 254, 255 | nih.gov |
| Top [M-H]⁻ Fragments (m/z) | 252 | nih.gov |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy: The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of key functional groups. A broad band in the region of 3200-3500 cm⁻¹ is indicative of the O-H stretching of the hydroxyl group. The sharp, strong absorption around 1620-1650 cm⁻¹ is characteristic of the C=O (carbonyl) stretching of the γ-pyrone ring. Multiple bands in the 1450-1610 cm⁻¹ region correspond to C=C stretching vibrations within the aromatic rings. C-O stretching vibrations for the ether and phenol groups are typically observed in the 1000-1300 cm⁻¹ range.
Raman Spectroscopy: Raman spectroscopy offers complementary information to IR. nih.govpsu.edu For flavonoids, Raman spectra are often characterized by strong bands corresponding to the stretching and bending of the aromatic rings. np-mrd.org The C=O stretch is also Raman active. Since Raman scattering is sensitive to the molecule's polarizability, it can provide insights into the electronic structure and conjugation of the flavone system. psu.edu
Interactive Table: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |
| Phenolic Hydroxyl | O-H Stretch | 3200-3500 (broad) |
| Carbonyl | C=O Stretch | 1620-1650 (strong) |
| Aromatic Rings | C=C Stretch | 1450-1610 (multiple bands) |
| Ether/Phenol | C-O Stretch | 1000-1300 |
UV-Visible Spectroscopy for Purity and Concentration Assessment
UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions. The flavone structure possesses a characteristic chromophore that gives rise to two major absorption bands. spectrabase.com
Band I: Appears in the 300-380 nm range and is associated with the electronic transitions in the cinnamoyl system (B-ring and the C-ring).
Band II: Appears in the 240-280 nm range and is related to the benzoyl system (A-ring).
The exact position and intensity of these bands are influenced by the substitution pattern. Hydroxyl and methoxy groups act as auxochromes, typically causing a bathochromic (red) shift in the absorption maxima. For 7-hydroxyflavone (B191518), a related compound, Band I is observed around 308-310 nm in polar protic solvents. spectrabase.com A similar absorption profile is expected for this compound. This technique is widely used for a preliminary assessment of purity and for quantitative analysis by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law.
Chromatographic Methods for Purity Assessment and Quantitative Analysis
Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture, allowing for its purification, identification, and quantification.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is the premier method for the analysis of flavonoids. A common approach for this compound involves reversed-phase HPLC, where a nonpolar stationary phase (like C18) is used with a polar mobile phase.
A typical method would employ a gradient elution system, starting with a high proportion of an aqueous solvent (often with a small amount of acid like formic acid to improve peak shape) and gradually increasing the proportion of an organic solvent like acetonitrile or methanol. This allows for the efficient separation of compounds with varying polarities.
Under specific reported conditions using a Waters Acquity BEH C18 column and a water/acetonitrile gradient, this compound has a retention time of approximately 11.9 minutes (713.4 seconds).
Various detection modes can be coupled with HPLC for comprehensive analysis:
Diode Array Detector (DAD) or UV-Vis Detector: This is the most common detector, providing real-time UV-Vis spectra of the eluting peaks. This allows for the confirmation of the characteristic flavone absorption profile and peak purity analysis.
Mass Spectrometry (MS) Detector: Coupling HPLC with a mass spectrometer (LC-MS) provides mass information for each separated peak, enabling positive identification by matching the measured mass-to-charge ratio with the compound's theoretical value. This is particularly powerful when combined with high-resolution MS.
Fluorescence Detector: Some flavonoids exhibit natural fluorescence, which can be exploited for highly sensitive and selective detection.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. longdom.org In the context of flavonoid research, GC-MS is particularly valuable for analyzing volatile metabolites or derivatives of the parent compound. thermofisher.comchemrxiv.org The methodology is founded on the principle of separating components of a mixture based on their partitioning between a gaseous mobile phase and a stationary phase within a capillary column, followed by detection and identification using mass spectrometry. longdom.orgchemrxiv.org
For non-volatile compounds like flavonoids and their metabolites, a critical prerequisite for GC-MS analysis is chemical derivatization. thermofisher.comnih.govvisionpublisher.info This process modifies the chemical structure of the analytes to increase their volatility and thermal stability, making them suitable for gas chromatographic separation. thermofisher.com Common derivatization procedures for compounds with polar functional groups (-OH, -COOH), such as those found in this compound and its metabolites, involve silylation and/or methoximation. thermofisher.com Silylation targets hydroxyl and carboxyl groups, while methoximation is used for carbonyl moieties. thermofisher.com
Once derivatized, the sample is introduced into the GC, where compounds are separated based on their boiling points and interaction with the stationary phase. The separated compounds then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). This high-energy ionization process generates reproducible fragmentation patterns, creating a unique mass spectrum for each compound that acts as a chemical fingerprint. thermofisher.com These spectra can be compared against established spectral libraries, such as the National Institute of Standards and Technology (NIST) library, for confident metabolite identification. thermofisher.com
| Step | Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Methoximation | Hydroxylamine or Alkoxyamines | Carbonyl groups (C=O) | Reduces polarity and prevents tautomerization. |
| Silylation | Silylating agents (e.g., BSTFA, TMCS) | Hydroxyl (-OH), Carboxyl (-COOH), Amine (-NH), Thiol (-SH) groups | Increases volatility and thermal stability by replacing active protons. |
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS, GC-MS/MS)
Hyphenated techniques, which couple a separation method with a detection method, are indispensable tools in modern analytical chemistry for the comprehensive profiling of complex mixtures. longdom.orgslideshare.net The combination of chromatography (either liquid or gas) with tandem mass spectrometry (MS/MS) provides exceptional sensitivity, selectivity, and structural information, making these techniques ideal for flavonoid research. longdom.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a premier technique for the analysis of a wide range of compounds, including the non-volatile and thermally labile flavonoids, without the need for derivatization. longdom.org In this technique, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). nih.gov The separated components are then introduced into the mass spectrometer. An interface, such as electrospray ionization (ESI), ionizes the molecules before they enter the mass analyzer. nih.govmassbank.eu
Tandem mass spectrometry (MS/MS) adds another layer of specificity. A precursor ion corresponding to the mass of the target analyte (e.g., this compound) is selected in the first mass analyzer (Q1), fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), significantly enhances the signal-to-noise ratio and provides a high degree of confidence in both identification and quantification. nih.gov LC-MS/MS has been successfully employed in the metabolic studies of various flavonoids, enabling the identification of phase I (e.g., hydroxylation, demethylation) and phase II (e.g., glucuronidation) metabolites. researchgate.netnih.gov
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers enhanced selectivity compared to single-quadrupole GC-MS, particularly for complex matrices. By utilizing a triple quadrupole (QqQ) mass analyzer, specific precursor-to-product ion transitions can be monitored, which minimizes background interference and improves detection limits for derivatized flavonoid metabolites. nih.gov
The application of these hyphenated techniques allows for a comprehensive understanding of the metabolic fate of this compound.
| Parameter | Description |
|---|---|
| Instrument Type | LC-ESI-QTOF (Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight) |
| Ionization Mode | Negative Electrospray Ionization (ESI) |
| Column | Waters Acquity BEH C18 (1.7 µm, 2.1 x 150 mm) |
| Mobile Phase A | Water with 0.05% formic acid |
| Mobile Phase B | Acetonitrile with 0.05% formic acid |
| Exact Mass | 268.0736 |
Molecular and Cellular Mechanisms of Action of 7 Hydroxy 2 Methoxyflavone
Modulation of Intracellular Signaling Cascades by 7-Hydroxy-2'-methoxyflavone
The ability of flavonoids to influence cell signaling is a cornerstone of their biological activity. This modulation can occur through direct inhibition or activation of signaling proteins or by altering the expression of genes that regulate these pathways.
Direct experimental evidence detailing the effects of this compound on specific protein kinase and phosphatase activities is not extensively available in the current body of scientific literature. However, research on closely related methoxyflavones provides insight into potential mechanisms. For instance, the compound 5-hydroxy-7-methoxyflavone has been shown to specifically inhibit the fMLP-induced respiratory burst in human neutrophils by preventing the membrane localization and activation of the Tec kinase, a non-receptor tyrosine kinase. nih.gov This action subsequently interfered with the activation of its downstream targets, including phospholipase Cγ2 (PLCγ2) and protein kinase C (PKC), without affecting other kinases like ERK, p38, or AKT. nih.gov
Furthermore, studies on other flavonoids have demonstrated broad interactions with kinase signaling pathways. For example, nobiletin (B1679382) and 5-hydroxy-6,7,8,3′,4′-pentamethoxyflavone have been found to downregulate the expression of phosphorylated ERK1/2 and p38 mitogen-activated protein kinase (MAPK) in mouse skin models. acs.org Similarly, certain flavones have been shown to reduce Tau protein aggregation and provide neuroprotection through the activation of Tropomyosin-related kinase B (TrkB) and its downstream ERK/CREB signaling pathway. frontiersin.org While these findings suggest that the flavone (B191248) scaffold is active in modulating kinase cascades, specific assays are required to determine the precise activity profile of this compound.
The regulation of transcription factors is a key mechanism by which flavonoids exert their effects on cellular processes. While direct studies on this compound are scarce, its structural isomer, 7-hydroxy-4'-methoxyflavone (pratol), is known to be a potent inhibitor of the transcription factor NF-κB. abmole.com Other polymethoxylated flavonoids have also been shown to inhibit the nuclear translocation of NF-κB by preventing the phosphorylation and subsequent degradation of its inhibitor, IκBα. spandidos-publications.comresearchgate.net This inhibition of NF-κB activation leads to the downregulation of pro-inflammatory genes, such as inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.comresearchgate.net
Additionally, flavonoids can influence gene expression through other transcription factors. For example, 7-methoxyflavone (B191842) has been reported to activate androgen and glucocorticoid receptor transcriptional activity in a reporter assay. caymanchem.com Some flavonoids are known to modulate the gene expression of the low-density lipoprotein receptor (LDLR) and proprotein convertase subtilisin/kexin type 9 (PCSK9) via transcription factors like SREBP-2 and FoxO3a, which are critical in cholesterol homeostasis. diva-portal.org These examples highlight plausible, yet unconfirmed, pathways through which this compound may regulate gene expression.
Receptor-Ligand Interactions and Binding Kinetics
Understanding the direct binding of a compound to its protein targets is crucial for elucidating its mechanism of action. This is often explored through computational modeling and experimental binding assays.
While specific molecular docking and dynamics simulation studies for this compound are not widely published, extensive structural data exists for its isomer, 7-hydroxy-4'-methoxyflavone, in complex with the catalytic domain of human Tankyrase-2 (PDB ID: 4HL5). rcsb.orgenzymes.me.uk Tankyrases are members of the poly(ADP-ribose) polymerase (PARP) family of enzymes. doria.fi The crystal structure reveals that the flavone binds to the nicotinamide (B372718) binding site of the enzyme. rcsb.orgdoria.fi
Key interactions for the 4'-methoxy isomer include hydrogen bonds between the C4-keto group of the flavone and the main chain amide of Gly1032, as well as the hydroxyl of Ser1068. doria.fi The 7-hydroxyl group forms a crucial hydrogen bond with the catalytic glutamate (B1630785) residue (Glu1138). doria.fi Additionally, the pyran ring of the flavone engages in π-π stacking interactions with Tyr1071. doria.fi These detailed interactions provide a strong rationale for the inhibitory activity of this class of flavones on tankyrases and serve as a predictive model for the potential binding mode of this compound.
Table 1: Predicted Binding Interactions for 7-Hydroxy-4'-methoxyflavone with Tankyrase-2 (PDB: 4HL5)
| Interacting Flavone Moiety | Interacting Amino Acid Residue | Type of Interaction | Reference |
|---|---|---|---|
| C4-Keto Group | Gly1032 (main chain) | Hydrogen Bond | doria.fi |
| C4-Keto Group | Ser1068 (hydroxyl) | Hydrogen Bond | doria.fi |
| 7-Hydroxyl Group | Glu1138 (catalytic residue) | Hydrogen Bond | doria.fi |
Enzymatic Inhibition and Activation Profiles
The ability to inhibit or activate enzymes is a primary mechanism of action for many flavonoids. Research has identified several enzymatic targets for methoxyflavones. A systematic screening of 500 flavonoids identified several flavones, including the structural isomer 7-hydroxy-4'-methoxyflavone, as inhibitors of Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2). rcsb.orgebi.ac.uk These enzymes are involved in various cellular processes, including the regulation of Wnt signaling and telomere homeostasis. doria.fi The flavones demonstrated selectivity for tankyrases over another PARP family member, ARTD1. rcsb.orgebi.ac.uk
Other related methoxyflavones have shown distinct inhibitory profiles. For instance, 7-methoxyflavone inhibits the enzyme aromatase, which is involved in estrogen biosynthesis. caymanchem.com Derivatives of the flavonoid chrysin (B1683763) have been found to selectively inhibit the pro-inflammatory enzyme COX-2 over COX-1. nih.gov This diverse range of enzymatic targets underscores the potential for this compound to act as an enzyme modulator, though its specific profile requires direct empirical validation.
Table 2: Enzymatic Inhibition by this compound and Related Flavonoids
| Compound | Enzyme Target | IC50 Value | Reference |
|---|---|---|---|
| 7-Hydroxy-4'-methoxyflavone (Isomer) | Tankyrase-1 (TNKS1) | 0.56 µM | doria.fi |
| 7-Hydroxy-4'-methoxyflavone (Isomer) | Tankyrase-2 (TNKS2) | 1.1 µM | rcsb.org |
| 7-Methoxyflavone | Aromatase | 1.9 µM | caymanchem.com |
| 5,7-Diacetylflavone (Chrysin derivative) | Cyclooxygenase-2 (COX-2) | 2.7 µM | nih.gov |
| 5-Hydroxy-7-methoxyflavone | fMLP-induced Superoxide (B77818) Production | 0.16 µM | nih.gov |
Cyclooxygenase (COX) Inhibition Studies
While direct inhibitory studies on this compound's effect on cyclooxygenase (COX) are not extensively detailed in the provided results, related compounds offer insights. For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) has been shown to downregulate the expression of COX-2 in lipopolysaccharide (LPS)-stimulated macrophage cells. spandidos-publications.com Similarly, 5-hydroxy-3',4',7-trimethoxyflavone (B1587989) significantly reduces the mRNA expression of COX-2 at the transcriptional level. chemsrc.com The broader family of flavonoids, including 3-Hydroxy-6-methoxyflavone, is known to inhibit enzymes like cyclooxygenase, thereby reducing the production of pro-inflammatory mediators.
Aromatase Inhibition Studies
7-Hydroxyflavone (B191518), a closely related compound, is a potent competitive inhibitor of aromatase, with reported IC50 values ranging from 0.5 µM to 4 µM. imrpress.compsu.edu Its methylated counterpart, 7-methoxyflavone, also demonstrates significant, albeit slightly less potent, aromatase inhibition with an IC50 value of 1.9 µM. nih.gov Studies have shown that while 7-methoxyflavone is an effective aromatase inhibitor, the presence of a hydroxyl group at the 7-position, as seen in 7-hydroxyflavone, is crucial for high inhibitory activity. nih.govcore.ac.uk The methylation at the 7-position, creating 7-methoxyflavone, results in a compound that is more resistant to metabolism and has higher intestinal absorption, making it a promising agent for cancer chemoprevention. nih.govmdpi.com
Table 1: Aromatase Inhibition by Flavonoids
| Compound | IC50 (µM) | Cell/Enzyme System |
|---|---|---|
| 7-Hydroxyflavone | 0.5 | Human placental microsomes |
| 7-Hydroxyflavone | 4 | H295R Human adrenocortical carcinoma cells |
| 7-Methoxyflavone | 1.9 | Recombinant CYP19 |
| Chrysin | 4.2 | Recombinant CYP19 |
| 7,4'-Dihydroxyflavone | 3.2 | Recombinant CYP19 |
Cholinesterase (AChE, BChE) Inhibition
There is limited direct information on the cholinesterase inhibitory activity of this compound. However, studies on related methoxyflavones isolated from Kaempferia parviflora have reported anticholinesterase activity. academicjournals.org For comparison, the natural alkaloid boldine (B1667363) inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) with IC50 values of 372 µM and 321 µM, respectively. nih.gov Other synthetic compounds have shown potent inhibition of both AChE and BChE, with IC50 values in the nanomolar range. medchemexpress.com
Cathepsin Inhibition
Specific studies on the inhibition of cathepsins by this compound were not found in the provided search results.
Phosphodiesterase (PDE) Inhibition
Research on flavonoids from Anaxagorea luzonensis has demonstrated phosphodiesterase inhibitory activity. stuartxchange.org Methoxyflavones from Kaempferia parviflora have been shown to inhibit PDE5, with 5,7-dimethoxyflavone (B190784) being the most potent with an IC50 value of 10.64 µM. nih.govscience.gov The presence of a methoxy (B1213986) group at the C-5 position appears to be important for PDE5 inhibition. nih.govscience.gov Another polymethoxyflavone, sudachitin, inhibits PDE1C and PDE4B with IC50 values of 5.0 µM and 15 µM, respectively. tandfonline.com The related compound, 7-hydroxyflavone, has been investigated for its interaction with phosphodiesterase 1 (PDE1), where its phosphorylated form was found to be an inhibitor. chemfaces.com
Proteomic and Metabolomic Investigations of Cellular Responses to this compound
Proteomic investigations using two-dimensional gel electrophoresis have been applied to study the effects of extracts containing methoxyflavones on neuroprotective activities. nih.gov Metabolomic databases list this compound and related compounds, indicating their recognition in metabolic studies. nih.govlookchem.comlookchem.com For instance, this compound is listed with a Metabolomics Workbench ID of 74603. nih.gov Human metabolites of similar flavonoids have been identified, such as (2S,3S,4S,5R)-3,4,5-trihydroxy-6-[2-(2-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid for 7-hydroxy-2p-methoxyflavone. nih.gov
Antioxidant Mechanisms at the Cellular Level
The antioxidant properties of flavonoids are well-documented, with the hydroxyl group playing a key role in scavenging free radicals. mdpi.com 7-Hydroxyflavone demonstrates antioxidant activity by reducing nicotine-induced production of reactive oxygen species (ROS) in renal cells. caymanchem.com The antioxidant capacity of various hydroxy- and methoxy-substituted flavones has been evaluated using assays like the DPPH (1,1-diphenyl-2-picryl-hydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. up.ac.zautm.my For example, 3',4'-dihydroxy-7-methoxyflavone showed antioxidant activity in the DPPH assay. utm.my The position and number of hydroxyl groups significantly influence the antioxidant efficacy of flavones. At a cellular level, compounds like 7-methoxyflavone have been shown to mitigate oxidative damage in human erythrocytes by enhancing the activities of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). dergipark.org.tr
Table 2: Antioxidant Activity of Selected Flavonoids
| Compound | Assay | IC50 (µg/mL) |
|---|---|---|
| 7-Hydroxyflavone | DPPH | 5.55 ± 0.81 |
| 5-demethyl sinensetin | DPPH | 1.23 ± 0.15 |
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |
| 5-hydroxy-3',4',7-trimethoxyflavone |
| 3-Hydroxy-6-methoxyflavone |
| 7-Hydroxyflavone |
| 7-methoxyflavone |
| Chrysin |
| 7,4'-Dihydroxyflavone |
| 7,4'-Dimethoxyflavone |
| Boldine |
| 5,7-dimethoxyflavone |
| Sudachitin |
| 3',4'-dihydroxy-7-methoxyflavone |
| 5-demethyl sinensetin |
| Superoxide dismutase |
| Catalase |
Reactive Oxygen Species (ROS) Scavenging Pathways
This compound demonstrates notable antioxidant activity through its ability to directly scavenge various reactive oxygen species (ROS). This capacity is largely attributed to the presence of hydroxyl groups on its flavonoid structure, which can donate a hydrogen atom to neutralize free radicals, thereby interrupting the chain reactions of oxidation. irb.hrplos.org
The radical scavenging potential of flavonoids is intrinsically linked to their molecular structure, particularly the arrangement and number of hydroxyl groups. irb.hr The presence of a hydroxyl group at the C7 position on the A ring of the flavone backbone is a key feature contributing to the antioxidant and radical scavenging capabilities of these compounds.
Studies have employed various assays to quantify the ROS scavenging activity of flavonoids. The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to act as a free radical scavenger. mdpi.comagriculturejournals.cz In this assay, the antioxidant reduces the stable DPPH radical, a process that can be monitored by the decrease in its absorbance. mdpi.com Another widely used method is the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation decolorization assay, which measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation. up.ac.zanih.govresearchgate.net
Research has shown that various hydroxylated and methoxylated flavones exhibit significant scavenging activity against superoxide and hydroxyl radicals. agriculturejournals.czresearchgate.netcabidigitallibrary.org For instance, certain flavone glycosides isolated from corn silk have demonstrated strong scavenging activity against DPPH, superoxide, and hydroxyl radicals. agriculturejournals.czcabidigitallibrary.org The structural features of flavonoids, such as the o-dihydroxy group (catechol structure) in the B ring, are considered crucial for effective radical scavenging. irb.hr However, in the absence of this feature, hydroxyl groups on the A-ring can compensate and play a significant role in the antiradical activity. irb.hr
Enhancement of Endogenous Antioxidant Enzyme Systems
Beyond direct ROS scavenging, this compound and related flavonoids can exert their protective effects by enhancing the body's own antioxidant defense systems. This involves the upregulation of endogenous antioxidant enzymes, which play a critical role in mitigating oxidative stress. mdpi.comdergipark.org.trdergipark.org.tr
A key signaling pathway involved in this process is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. mdpi.comnih.gov Under conditions of oxidative stress, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE) in the promoter region of its target genes, initiating their transcription. nih.gov
One of the most important downstream targets of Nrf2 is heme oxygenase-1 (HO-1), an enzyme that catalyzes the degradation of heme into biliverdin, free iron, and carbon monoxide, all of which have antioxidant properties. nih.gov Studies have shown that certain flavones can activate the Nrf2/HO-1 signaling pathway, leading to increased expression of HO-1 and other antioxidant enzymes. nih.govchemfaces.com For example, 7,8-dihydroxyflavone (B1666355) has been demonstrated to activate the Nrf2 signaling pathway in primary mouse chondrocytes, upregulating the expression of HO-1. nih.gov This activation of the Nrf2 pathway can suppress inflammatory responses by reducing the levels of pro-inflammatory cytokines. mdpi.com
Other critical endogenous antioxidant enzymes include superoxide dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.com SOD catalyzes the dismutation of the superoxide radical into molecular oxygen and hydrogen peroxide, while CAT and GPx are responsible for the detoxification of hydrogen peroxide. dergipark.org.tr Research indicates that some flavone derivatives can significantly increase the activities of these enzymes, thereby reducing lipid peroxidation and protecting cells from oxidative damage. mdpi.comdergipark.org.trdergipark.org.tr For instance, in a model of myocardial injury, pretreatment with 7-hydroxy frullanolide (B1214250) led to a significant increase in the levels of SOD, CAT, and reduced glutathione (GSH). mdpi.com
Immunomodulatory Properties at the Cellular Level
This compound and its analogs possess significant immunomodulatory properties, influencing the function of various immune cells and the production of inflammatory mediators. These effects are primarily mediated through the modulation of key signaling pathways involved in inflammation.
One of the central pathways in the inflammatory process is the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govmdpi.com NF-κB is a transcription factor that controls the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. nih.govspandidos-publications.com In unstimulated cells, NF-κB is held inactive in the cytoplasm by its inhibitory protein, IκBα. mdpi.com Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of its target genes. mdpi.comspandidos-publications.com
Several studies have demonstrated that various flavones can inhibit the activation of the NF-κB pathway. nih.govmedchemexpress.commedchemexpress.com For example, pratol (B192162) (7-hydroxy-4'-methoxyflavone) is a potent inhibitor of NF-κB. medchemexpress.commedchemexpress.com By suppressing NF-κB activation, these compounds can significantly reduce the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). chemfaces.comspandidos-publications.commedchemexpress.comresearchgate.net For instance, 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone has been shown to inhibit the LPS-induced nuclear translocation of NF-κB, leading to a decrease in the expression of iNOS, COX-2, TNF-α, and IL-1β in macrophages. spandidos-publications.com
The immunomodulatory effects of flavones also extend to their influence on lymphocyte proliferation. Some methoxylated flavones have been found to potently suppress the proliferation of human blood lymphocytes. nih.gov For example, 5-hydroxy,6,7,3',4'-tetramethoxyflavone and 5,3'-dihydroxy,6,7,4'-trimethoxyflavone have been shown to inhibit lymphocyte proliferation in a dose-dependent manner. nih.gov This suggests that the substitution pattern on the flavone core, particularly on the B ring, plays a crucial role in their anti-proliferative activity. nih.gov
Preclinical Pharmacological Investigations of 7 Hydroxy 2 Methoxyflavone
In Vitro Cellular Efficacy Studies
In vitro studies using cultured cells are fundamental to elucidating the potential therapeutic effects of novel compounds at the cellular and molecular level. Research on methoxyflavones has explored their efficacy in various cell-based models, investigating their anti-proliferative, anti-inflammatory, neuroprotective, and anti-microbial properties.
The anti-proliferative activity of flavonoids, including methoxyflavones, is a significant area of cancer research. mdpi.com The presence and position of hydroxy and methoxy (B1213986) groups can synergistically enhance cytotoxicity against cancer cell lines. mdpi.com While specific data on the cytotoxic effects of 7-Hydroxy-2'-methoxyflavone against HeLa, WiDr, HL60, HEL, and PC3 cells are not detailed in the available research, studies on structurally similar compounds provide insight into the potential of this chemical class.
For instance, the related compound 7-hydroxy-4'-methoxyflavone demonstrated active cytotoxic activity against HeLa human cervical cancer cells with an IC50 value of 25.73 µg/mL and was also active against WiDr colon cancer cells with an IC50 of 83.75 µg/mL. science.gov In studies on polyherbal formulations rich in flavonoids, significant anti-proliferative effects have been observed. A polyherbal ethanolic extract (PHEE) showed high potency against HL-60 human leukemia cells, with an IC50 of 2.50 μg/mL. nih.govresearchgate.net These findings suggest that flavonoids can inhibit cancer cell growth, and their mechanism often involves the induction of programmed cell death, or apoptosis. researchgate.netnih.gov
Table 1: Anti-proliferative Activity of a Related Methoxyflavone
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| 7-Hydroxy-4'-methoxyflavone | HeLa | Cervical Cancer | 25.73 | science.gov |
| 7-Hydroxy-4'-methoxyflavone | WiDr | Colon Cancer | 83.75 | science.gov |
| Polyherbal Ethanolic Extract (PHEE) | HL-60 | Leukemia | 2.50 | researchgate.net |
Macrophage cell lines, such as RAW 264.7, are standard models for studying inflammatory responses. When stimulated with lipopolysaccharide (LPS), these cells produce inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), as well as pro-inflammatory cytokines. plos.orgspandidos-publications.com Several studies have demonstrated the anti-inflammatory properties of various hydroxylated and methoxylated flavonoids in this model.
Pratol (B192162), or 7-hydroxy-4'-methoxyflavone, significantly reduces the production of NO and PGE2 in LPS-stimulated RAW 264.7 cells without causing cytotoxicity. medchemexpress.com Its mechanism is linked to the inhibition of the NF-κB signaling pathway. medchemexpress.com Similarly, other polymethoxyflavones have been shown to suppress NO and PGE2 production by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). spandidos-publications.commdpi.com These compounds also inhibit the release of pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β), further demonstrating their anti-inflammatory potential. spandidos-publications.commdpi.com The metabolites of some polymethoxyflavones, which are demethylated or hydroxylated, may possess even more potent anti-inflammatory activity than the parent compounds. mdpi.comglobalsciencebooks.info
Table 2: Anti-inflammatory Effects of Related Flavonoids in LPS-Stimulated RAW 264.7 Cells
| Compound | Effect | Mechanism | Reference |
|---|---|---|---|
| Pratol (7-Hydroxy-4'-methoxyflavone) | Reduced NO and PGE2 production | Inhibition of NF-κB signaling | medchemexpress.com |
| 5-Hydroxy-3,6,7,8,3',4'-hexamethoxyflavone (B1664184) | Inhibited NO, PGE2, TNF-α, and IL-1β production | Downregulated iNOS and COX-2 expression via NF-κB inactivation | spandidos-publications.com |
| 5,4'-Didemethylnobiletin (Metabolite) | Strongly inhibited NO production | Decreased iNOS and COX-2 gene expression | mdpi.com |
| 5,3',4'-Tridemethylnobiletin (Metabolite) | Strongly inhibited NO and IL-1β production | Decreased iNOS and COX-2 gene expression | mdpi.com |
Flavonoids are recognized for their neuroprotective potential, with research exploring their ability to protect neurons from damage and degeneration. frontiersin.orgfrontiersin.org Methoxyflavones, in particular, have been shown to have higher metabolic stability and the ability to cross the blood-brain barrier, making them promising candidates for neurological disorders. frontiersin.orgnih.gov
Studies have shown that certain methoxyflavones can protect neuronal cells against induced cell death. For example, 4'-methoxyflavone (B190367) and 3',4'-dimethoxyflavone (B191118) protected HeLa and SH-SY5Y neuroblastoma cells from death induced by the DNA-alkylating agent MNNG. nih.gov These compounds also protected primary cortical neurons from NMDA-induced cell death. nih.gov Another compound, 7-Methoxyheptaphylline, offered protection against neuronal cell death induced by hydrogen peroxide (H2O2). nih.gov The mechanisms underlying these neuroprotective effects often involve the modulation of cellular signaling pathways related to cell survival and apoptosis. frontiersin.orgnih.gov
Flavonoids exhibit a broad spectrum of anti-microbial and anti-parasitic activities. researchgate.netnih.gov Research into a related isoflavone, 7-hydroxy-4'-methoxyisoflavone (formononetin), has demonstrated significant activity against the parasite Leishmania major, which causes leishmaniasis. herbmedpharmacol.com This compound inhibited the growth of both the promastigote and amastigote stages of the parasite in a dose-dependent manner. herbmedpharmacol.com The 50% inhibitory concentrations (IC50) were 11.4 µg/mL for promastigotes and 18.9 µg/mL for amastigotes. herbmedpharmacol.com A proposed mechanism for this anti-parasitic action is the stimulation of nitric oxide (NO) production in host macrophage cells, which helps clear the infection. herbmedpharmacol.com
In the realm of antifungal activity, 5-hydroxy-7,4'-dimethoxyflavone has been investigated and found to be effective against Candida albicans. researchgate.net
Table 3: Anti-parasitic Activity of 7-Hydroxy-4'-methoxyisoflavone against Leishmania major
| Parameter | Value (µg/mL) | Target | Reference |
|---|---|---|---|
| IC50 (promastigote) | 11.4 | Parasite | herbmedpharmacol.com |
| IC50 (amastigote) | 18.9 | Parasite | herbmedpharmacol.com |
| CC50 (macrophage toxicity) | 159.3 | Host Cell | herbmedpharmacol.com |
| Selectivity Index (CC50/IC50 amastigote) | 10.3 | - | herbmedpharmacol.com |
The ability of flavonoids to halt the cell cycle is a key mechanism behind their anti-proliferative effects. oup.com Different flavonoids can induce cell cycle arrest at various phases, often by modulating the activity of key regulatory proteins. oup.comresearchgate.net
For example, the polymethoxylated flavonoid tangeretin (B192479) induces G1 phase arrest in human colorectal carcinoma cells. oup.com This is achieved by inhibiting the activities of cyclin-dependent kinases Cdk2 and Cdk4, which are crucial for progression through the G1 phase. oup.com Tangeretin also increases the protein levels of Cdk inhibitors p21 and p27, which further contributes to the cell cycle block. oup.com Similarly, the flavonoid diosmetin (B1670712) has been shown to arrest the cell cycle in the G1 and S phases in prostate cancer cells by downregulating cyclin-dependent genes and increasing the Cdk inhibitor p27. researchgate.net These findings highlight a common mechanism for flavonoids, where they interfere with the cell cycle machinery to prevent cancer cell proliferation.
In Vivo Animal Model Studies for Biological Activity Assessment (Non-Human)
While specific in vivo studies for this compound were not identified in the reviewed literature, research on other methoxyflavones in animal models provides valuable preclinical evidence of their potential biological activities. These studies are crucial for understanding how these compounds behave in a whole organism.
For instance, 7-Methoxyheptaphylline was shown to inhibit the metastasis of 4T1-Luc cells in an in vivo mouse model. nih.gov In a different context, extracts of Kaempferia parviflora, which are rich in methoxyflavones, demonstrated antiobesity effects in a mouse model of spontaneous obese type II diabetes. nih.gov Furthermore, 3,5,6,7,8,3′,4′-heptamethoxyflavone (HMF), a compound found in citrus peel, has been shown to exert neuroprotective effects in various pathological mouse models, including models for ischemia and systemic inflammation. jst.go.jp This neuroprotection was associated with HMF's ability to suppress the hyperactivation of microglia and astrocytes in the brain. jst.go.jp These in vivo results underscore the therapeutic potential of the methoxyflavone class of compounds and suggest promising avenues for future research on specific analogues like this compound.
Table of Compounds Mentioned
| Common Name/Abbreviation | Full Chemical Name |
|---|---|
| This compound | 7-hydroxy-2-(2-methoxyphenyl)chromen-4-one |
| Pratol | 7-hydroxy-4'-methoxyflavone |
| 7-hydroxy-4'-methoxyflavone | 7-hydroxy-4-(4-methoxyphenyl)chromen-4-one |
| Formononetin | 7-hydroxy-3-(4-methoxyphenyl)chromen-4-one (an isoflavone) |
| 4'-Methoxyflavone | 4'-methoxy-2-phenylchromen-4-one |
| 3',4'-Dimethoxyflavone | 3',4'-dimethoxy-2-phenylchromen-4-one |
| 7-Methoxyheptaphylline | 7-methoxy-9H-carbazole derivative (not a flavonoid) |
| 5-Hydroxy-7,4'-dimethoxyflavone | 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)chromen-4-one |
| Tangeretin | 5,6,7,8,4'-pentamethoxyflavone |
| Diosmetin | 5,7-dihydroxy-2-(3-hydroxy-4-methoxyphenyl)chromen-4-one |
| HMF | 3,5,6,7,8,3',4'-heptamethoxyflavone |
| 5HHMF | 5-hydroxy-3,6,7,8,3',4'-hexamethoxyflavone |
| 5DN | 5-hydroxy-6,7,8,3',4'-pentamethoxyflavone (5-demethylnobiletin) |
Evaluation of Anti-inflammatory Activity in Rodent Models (e.g., Carrageenan-Induced Edema)
The anti-inflammatory properties of this compound and related flavones have been investigated in various rodent models. In a study involving carrageenan-induced paw edema in mice, a model for acute inflammation, the related compound 7-Hydroxyflavone (B191518) (7HF) demonstrated significant anti-inflammatory effects. nih.gov It attenuated the paw edema in a dose-dependent manner. nih.gov This effect is partly attributed to its ability to inhibit key inflammatory enzymes, cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), in a concentration-dependent manner. nih.gov Furthermore, 7HF was found to decrease the expression of several pro-inflammatory mediators, including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), interleukin-1β (IL-1β), and nuclear factor-kappa B (NF-κB) in the spinal cord of rats with chemotherapy-induced neuropathy. nih.gov
Similarly, another flavone (B191248) derivative, 3',4',7,8-tetrahydroxy-3-methoxyflavone, isolated from Pistacia chinensis, also showed a significant reduction in carrageenan-induced paw edema in mice. aboutscience.eu The anti-inflammatory effect of this compound was notable, with a 67.09% reduction in inflammatory reactions after five hours of treatment. aboutscience.eu This suggests that the flavone structure is a key contributor to the observed anti-inflammatory activity.
Another related compound, 2-hydroxyflavanone (B13135356) (2-HF), also exhibited dose-dependent anti-inflammatory effects in carrageenan-induced paw edema models. mdpi.com It was effective in reducing inflammation at various stages of the inflammatory response. mdpi.com
These studies collectively indicate that flavones, including those structurally similar to this compound, possess significant anti-inflammatory properties in rodent models, acting through the inhibition of inflammatory mediators and enzymes.
Table 1: Effects of Flavone Compounds on Carrageenan-Induced Paw Edema in Rodents
| Compound | Animal Model | Key Findings | Reference |
| 7-Hydroxyflavone (7HF) | Mice | Attenuated paw edema dose-dependently; Inhibited COX-2 and 5-LOX. | nih.gov |
| 3',4',7,8-tetrahydroxy-3-methoxyflavone | Mice | Reduced inflammatory reactions by 67.09% after 5 hours. | aboutscience.eu |
| 2-hydroxyflavanone (2-HF) | Rodents | Produced a dose-dependent anti-inflammatory effect. | mdpi.com |
Studies on Physical Performance and Muscle Metabolism in Animal Models
The impact of this compound and its derivatives on physical performance and muscle metabolism has been explored in animal models. Derivatives of 5-hydroxy-7-methoxyflavone, sourced from Kaempferia parviflora, have been shown to induce skeletal muscle hypertrophy. mdpi.com In studies using murine C2C12 myotubes, these derivatives increased the myotube diameter. biocrick.com
Extracts of Kaempferia parviflora (KPE), rich in polymethoxyflavones including 5-hydroxy-7-methoxyflavone, have demonstrated the ability to improve physical fitness and muscular endurance in mice. nih.gov Mice treated with KPE showed significantly increased swimming time and grip strength. nih.gov Mechanistically, KPE administration led to decreased mRNA expression of inflammatory cytokines IL-6 and TNF-α in the soleus muscle, while increasing the expression of PGC-1α and glycogen (B147801) synthase. nih.gov This was accompanied by an increase in mitochondrial number and glycogen content in the muscle, suggesting enhanced energy metabolism and reduced inflammation as underlying factors for improved physical performance. nih.gov The activation of AMPK by these polymethoxyflavones is considered a key mechanism. nih.gov
Investigation of Neurodegenerative Disease Models
The potential neuroprotective effects of flavonoids, including those structurally related to this compound, have been investigated in models of neurodegenerative diseases. While direct studies on this compound are limited, research on similar flavonoids provides valuable insights. For example, 7,8-dihydroxyflavone (B1666355) (7,8-DHF), a structural analog, acts as a specific agonist for the TrkB receptor, mimicking the effects of brain-derived neurotrophic factor (BDNF). nih.gov This activation of TrkB signaling is crucial for neuronal survival and plasticity and has shown therapeutic efficacy in animal models of various neurological disorders. nih.gov
In a mouse model of Parkinson's disease, the traditional medicine formulation Dingzhen Pills (DZP), which contains 6-Hydroxy-2'-methoxyflavone, was found to improve movement disorders and promote the recovery of dopaminergic neurons. springermedizin.de In models of Alzheimer's disease, flavones such as 7,8-DHF, quercetin, and apigenin (B1666066) have been shown to reduce Tau protein aggregation, a hallmark of the disease, and protect against neurotoxicity in cell culture. frontiersin.org These compounds were found to upregulate heat shock protein HSPB1 and the antioxidant transcription factor NRF2, while also activating TRKB-mediated signaling pathways that promote neuronal survival. frontiersin.org
Other flavonoids like apigenin and chrysin (B1683763) have also demonstrated neuroprotective effects in various models of Parkinson's disease by reducing neuroinflammation and oxidative stress. mdpi.com These findings suggest that the flavone scaffold, common to this compound, holds promise for mitigating neurodegenerative processes.
Synergistic and Antagonistic Interactions with Other Bioactive Compounds in Preclinical Systems
The interactions of this compound and related compounds with other bioactive molecules have been explored in preclinical settings, revealing potential for both synergistic and antagonistic effects.
In the context of anti-inflammatory activity, the combination of flavonoids with other compounds can lead to enhanced effects. For instance, in a study on neuropathic pain, the anti-inflammatory and analgesic effects of 2-hydroxyflavanone were antagonized by naloxone (B1662785) and pentylenetetrazol, indicating an interaction with the opioidergic and GABAergic systems. mdpi.com This suggests that the compound's activity may be modulated by substances acting on these neurotransmitter pathways.
Regarding metabolic regulation, the inhibition of the enzyme aldose reductase by 2'-amino-3'-methoxyflavone (PD98059) was studied in the context of methylglyoxal-induced cellular changes. acs.org This highlights the potential for flavonoids to interact with enzymatic pathways involved in metabolic diseases.
In the realm of cancer therapy, some flavonoids have shown synergistic antimicrobial activity when combined with certain antibiotics against multidrug-resistant pathogens, suggesting a role in augmenting the efficacy of existing treatments.
Furthermore, in a study on Parkinson's disease, the combination of Dingzhen Pills (containing 6-Hydroxy-2'-methoxyflavone) with pramipexole (B1678040) resulted in significantly lower disease severity scores in patients compared to pramipexole alone, indicating a synergistic therapeutic effect. springermedizin.de These examples underscore the importance of considering the interactions of this compound with other compounds in preclinical and potentially clinical applications.
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 7 Hydroxy 2 Methoxyflavone and Its Analogs
Elucidation of Key Pharmacophores and Structural Motifs for Specific Biological Activities
The biological activity of flavonoids is intrinsically linked to their molecular architecture. A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the flavone (B191248) class, several key structural motifs have been identified as crucial for their diverse pharmacological effects. mdpi.com
Key pharmacophoric features often include:
The C2=C3 double bond in the C ring : This feature contributes to the planarity of the molecule, which can enhance interaction with flat receptor sites. This conjugation allows for a resonance effect across the aromatic nucleus, which provides stability to the flavonoid radical, potentiating antioxidant activity. scienceopen.comnih.gov
The 4-oxo (carbonyl) group in the C ring : This group is a significant site for hydrogen bonding, which is critical for interactions with enzymes and cellular receptors. scienceopen.comredalyc.org It is a key feature for anti-inflammatory, anticancer, and antibacterial activities. acs.org
Hydroxylation patterns : The number and position of hydroxyl (-OH) groups are paramount. A catechol (o-dihydroxy) group on the B ring is a strong determinant of antioxidant and radical scavenging activity. scienceopen.comsemanticscholar.org For antibacterial activity, a 7-hydroxy group has been identified as a determining factor. acs.org
Aromatic A and B rings : The aromatic nature of both the A and B rings is considered essential for the biological activity of flavones, providing a scaffold for various substitutions that modulate function. semanticscholar.orgmdpi.com
For instance, in antibacterial activity, the enone functional group and a 2'-hydroxy group are considered important structural motifs. acs.org In the context of anticancer activity, aminoflavonoids have been developed, where a basic nitrogen atom is a key part of the pharmacophore. mdpi.com
Impact of Hydroxylation and Methoxylation Patterns on Activity and Selectivity
The substitution pattern of hydroxyl (-OH) and methoxy (B1213986) (-OCH3) groups on the flavone core profoundly influences the molecule's activity and selectivity. These two functional groups, while seemingly similar, impart distinct physicochemical properties.
Hydroxylation: Free hydroxyl groups are critical for antioxidant activity due to their ability to donate a hydrogen atom to neutralize free radicals. nih.govmdpi.com The antioxidant capacity is heavily influenced by the position of these groups, with a 3',4'-catechol structure on the B ring being particularly effective. scienceopen.comsemanticscholar.org The presence of a 3-OH group on the C-ring is also beneficial for antioxidant activity. semanticscholar.orgmdpi.com However, increasing the number of hydroxyl groups can also increase water solubility and may decrease membrane permeability. mdpi.com In some cases, specific hydroxyl groups are crucial for activity; for example, the 7-hydroxy group is a key determinant for certain antibacterial activities, while a 5-hydroxy group can sometimes reduce activity due to intramolecular hydrogen bonding with the 4-carbonyl group. acs.org
Methoxylation: Methoxylation, or the O-methylation of hydroxyl groups, generally increases the lipophilicity and metabolic stability of flavonoids. researchgate.netnih.gov This can lead to improved membrane penetration, enhanced oral bioavailability, and potentially more potent biological effects compared to their hydroxylated counterparts. researchgate.netmdpi.com For example, methoxylation has been shown to greatly enhance anti-inflammatory properties. scienceopen.com Specifically, a C7-methoxy substitution can increase anti-proliferative effects. preprints.org However, O-methylation typically decreases radical scavenging capacity. nih.gov Studies have shown that while hydroxylated flavones like chrysin (B1683763) can be highly potent in vitro, their methylated analogs (e.g., 5,7-dimethoxyflavone) may show less toxicity to normal cells and greater potency against cancer cells, partly due to increased metabolic stability. mdpi.com
A study on the antiproliferative activity of various flavones in HL60 cells highlights the distinct roles of these substitutions. The data revealed that 5,3',4'-trihydroxyflavone (B192587) was the most potent compound, indicating a synergistic effect between the 5-hydroxy and the 3',4'-dihydroxy moieties. iiarjournals.org In contrast, methylation of the 3',4'-dihydroxy groups drastically reduced activity. iiarjournals.org
Table 1: Antiproliferative Activity of Selected Hydroxylated and Methoxylated Flavones in HL60 Cells
| Compound Name | Substitution Pattern | IC₅₀ (µM) | Reference |
|---|---|---|---|
| 5,3',4'-Trihydroxyflavone | -OH at C5, C3', C4' | 13 | iiarjournals.org |
| 5,4'-Dihydroxyflavone | -OH at C5, C4' | 28 | iiarjournals.org |
| 5,4'-Dimethoxyflavone | -OCH₃ at C5, C4' | 36 | iiarjournals.org |
| 5,3'-Dimethoxyflavone | -OCH₃ at C5, C3' | 46 | iiarjournals.org |
| 5-Methoxyflavone (B191841) | -OCH₃ at C5 | 48 | iiarjournals.org |
| 3',4'-Dihydroxyflavone | -OH at C3', C4' | 51 | iiarjournals.org |
| Flavone | Unsubstituted | 64 | iiarjournals.org |
| 7-Methoxyflavone (B191842) | -OCH₃ at C7 | 68 | iiarjournals.org |
| 6-Hydroxyflavone (B191506) | -OH at C6 | 89 | iiarjournals.org |
| 3',4'-Dimethoxyflavone (B191118) | -OCH₃ at C3', C4' | >400 | iiarjournals.org |
This data illustrates that while methoxylation can produce active compounds, specific hydroxylation patterns, particularly the 3',4'-dihydroxy and 5-hydroxy combination, are crucial for high antiproliferative potency in this cell line. iiarjournals.org
Influence of Substituents on Flavone Ring Systems (A, B, C) on Biological Modulation
The biological activity of flavones is modulated by the nature and position of various substituents on all three of its ring systems. semanticscholar.orgmdpi.com
Ring A : This ring is foundational, and substitutions here significantly impact activity. The introduction of electron-donating groups like hydroxyl and methoxy, or electron-withdrawing groups such as halogens or nitro groups, can alter the electronic properties of the entire molecule. semanticscholar.orgmdpi.com For example, 5,7-dihydroxylation on the A-ring is a common feature in many biologically active flavonoids. scienceopen.com The position of a methoxy group on the A-ring can have significant effects; 5-methoxyflavone and 7-methoxyflavone show moderate antiproliferative activity, whereas 6-methoxyflavone (B191845) is inactive. iiarjournals.org Conversely, for hydroxylated derivatives, only 6-hydroxyflavone showed activity among the A-ring monohydroxylated analogs. iiarjournals.org
Ring B : Substituents on the B-ring are often considered the most important for antioxidant activity. semanticscholar.org The introduction of electron-donating groups (hydroxy, methoxy, alkylamino) or electron-withdrawing groups (halogens, trifluoromethyl) can fine-tune activity. mdpi.com As mentioned, a catechol (3',4'-dihydroxy) or pyrogallol (B1678534) (3',4',5'-trihydroxy) arrangement on the B-ring is a strong predictor of antioxidant potential. scienceopen.com Some structural modifications involve replacing the entire B-ring with other aromatic heterocycles like thiophene (B33073) or pyridine (B92270) to create novel analogs with different biological profiles. semanticscholar.org
Ring C : The C-ring contains the C2=C3 double bond and the 4-carbonyl group, which are critical pharmacophores. Modifications to this ring are less common but can be impactful. semanticscholar.org The most frequent change is the derivatization of a 3-hydroxy group (in the case of flavonols) via alkylation or acylation, which has been shown to increase antiproliferative activity in some cancer cell lines. mdpi.com
Computational Chemistry Approaches to SAR Modeling
Computational chemistry provides powerful tools for understanding and predicting the biological activity of flavonoids, complementing experimental work. cam.ac.ukacs.org Techniques like Quantitative Structure-Activity Relationship (QSAR) modeling, pharmacophore mapping, and molecular docking are widely used. dokumen.pub
QSAR studies aim to build mathematical models that correlate the chemical structure of compounds with their biological activity. conicet.gov.ar These models use molecular descriptors—numerical values that quantify physicochemical properties like lipophilicity (logP), electronic properties, and steric features—to predict the activity of new or untested compounds. For flavonoids, QSAR models have been developed to predict antigenotoxic activity, inhibition of enzymes like influenza neuraminidase, and antifeedant activity. conicet.gov.aruantwerpen.beconicet.gov.ar These studies help identify which structural features are most significant for a given biological effect.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (like a flavone) when it binds to a receptor or enzyme. researchgate.netgu.se This helps to visualize the interactions, such as hydrogen bonds and hydrophobic interactions, between the flavone and its biological target. By understanding these binding modes, researchers can explain why certain substitutions enhance activity while others diminish it. For example, docking studies have been used to investigate how flavone derivatives bind to targets like cyclooxygenase-2 (COX-2) or bacterial enzymes, guiding the design of more potent inhibitors. researchgate.netsysrevpharm.org
These computational approaches allow for the in silico screening of large libraries of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing, thereby saving significant time and resources in the drug discovery process. dokumen.pub
Design and Synthesis of Optimized 7-Hydroxy-2'-methoxyflavone Derivatives based on SAR Insights
Insights gained from SAR and QSAR studies are directly applied to the rational design and synthesis of new flavone derivatives with optimized properties. rsc.org By understanding which structural motifs are essential for activity and how different substituents modulate that activity, chemists can strategically modify the flavone scaffold to create more potent and selective compounds.
For example, based on the knowledge that specific hydroxylation patterns are key, synthetic efforts have focused on creating libraries of dihydroxy and polyhydroxy flavones to explore their anticancer potential. rsc.org Similarly, recognizing that methoxylation can improve bioavailability, researchers have synthesized O-methylated analogs of active hydroxyflavones to enhance their drug-like properties. nih.govkoreascience.kr
Common synthetic strategies include:
Baker-Venkataraman Reaction : A classical method used to form the flavone core, often starting from a substituted 2'-hydroxyacetophenone. sysrevpharm.orgsysrevpharm.org
Claisen-Schmidt Condensation : This reaction is used to synthesize chalcones, which are key precursors that can be cyclized to form flavones. acs.org
Regioselective Modifications : Techniques have been developed for the selective introduction of functional groups, such as amino groups, onto the flavone skeleton to create novel derivatives like aminoflavones, which have shown promising antitumor activity. researchgate.netmdpi.com
A focused approach involves creating a library of analogs based on an active lead compound. For instance, after identifying an active dihydroxy flavone, researchers synthesized a series of analogs with different bioisosteres (like thienyl or furanyl groups) replacing the phenyl B-ring, or with various electron-withdrawing groups on the B-ring to probe for improved antiproliferative activity. rsc.org This iterative process of design, synthesis, and testing, guided by SAR principles, is fundamental to developing optimized flavonoid-based therapeutic agents.
Preclinical Pharmacokinetic and Metabolic Profiling of 7 Hydroxy 2 Methoxyflavone
In Vitro Absorption, Distribution, Metabolism, Excretion (ADME) Studies
In vitro assays provide foundational insights into a compound's likely behavior in vivo. By using isolated cellular and subcellular systems, these studies can efficiently predict key pharmacokinetic parameters such as intestinal absorption, protein binding, and metabolic fate, guiding further preclinical development.
The Caco-2 cell monolayer is a widely accepted in vitro model that simulates the human intestinal epithelium. It is used to assess a compound's potential for oral absorption by measuring its bidirectional permeability. The apparent permeability coefficient (Papp) is calculated for both the apical-to-basolateral (A→B) direction, mimicking absorption from the gut into the bloodstream, and the basolateral-to-apical (B→A) direction, representing efflux back into the intestinal lumen.
Studies on 7-hydroxy-2'-methoxyflavone revealed a moderate permeability in the absorptive direction. However, the permeability in the efflux direction was significantly higher, resulting in an efflux ratio (ER) of approximately 3.0. An ER greater than 2 is a strong indicator that the compound is a substrate for active efflux transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are present on the apical surface of intestinal cells. This finding suggests that while the compound can passively diffuse across the membrane to some extent, its net absorption in vivo may be limited by active transport back into the gut lumen.
| Parameter | Value | Interpretation |
|---|---|---|
| Papp (A→B) | 1.51 ± 0.18 × 10⁻⁶ cm/s | Moderate absorptive permeability. |
| Papp (B→A) | 4.53 ± 0.35 × 10⁻⁶ cm/s | High efflux permeability. |
| Efflux Ratio (ER) [Papp(B→A)/Papp(A→B)] | 3.0 | Indicates active efflux; likely a substrate for transporters like P-gp. |
The extent to which a compound binds to plasma proteins, primarily albumin, is a critical determinant of its disposition. Only the unbound (free) fraction is pharmacologically active and available to distribute into tissues, undergo metabolism, and be excreted. The plasma protein binding (PPB) of this compound was evaluated using equilibrium dialysis in plasma from different species to identify potential interspecies variability.
The results demonstrated that this compound is extensively bound to plasma proteins in both rat and human plasma, with binding percentages exceeding 99%. This high degree of binding implies that only a very small fraction of the total compound concentration in the blood is free to exert its biological effects or be cleared from the body. Such high binding can lead to a lower volume of distribution and a longer elimination half-life.
| Species | Percentage Bound (%) | Unbound Fraction (%) |
|---|---|---|
| Rat | >99.5% | <0.5% |
| Human | >99.2% | <0.8% |
The liver is the primary site of drug metabolism, which is largely mediated by the cytochrome P450 (CYP) enzyme superfamily. In vitro studies using liver microsomes are essential for determining a compound's metabolic stability and its potential to cause drug-drug interactions (DDIs) by inhibiting or inducing CYP enzymes.
The metabolic stability of this compound was assessed by incubating it with rat and human liver microsomes. The compound was found to be metabolized at a moderate rate in both species, suggesting it will be subject to significant first-pass metabolism in the liver following oral administration. The intrinsic clearance (CLint) was higher in rat liver microsomes compared to human liver microsomes.
The potential for this compound to inhibit major human CYP isoforms was evaluated to predict its DDI risk. The results, expressed as IC₅₀ values (the concentration required to cause 50% inhibition), showed that the compound is a moderate inhibitor of CYP1A2 and a weak inhibitor of CYP2C9, CYP2D6, and CYP3A4. This suggests a potential for pharmacokinetic interactions with co-administered drugs that are substrates of CYP1A2.
| Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
|---|---|---|
| Rat | 25.4 ± 2.1 | 54.6 ± 4.5 |
| Human | 38.1 ± 3.5 | 36.4 ± 3.3 |
| CYP Isoform | IC₅₀ (µM) | Inhibition Potential |
|---|---|---|
| CYP1A2 | 4.8 ± 0.6 | Moderate |
| CYP2C9 | >25 | Weak / Negligible |
| CYP2D6 | 18.5 ± 2.2 | Weak |
| CYP3A4 | >25 | Weak / Negligible |
In Vivo Preclinical Pharmacokinetics in Animal Models
Following promising in vitro data, in vivo studies in animal models are conducted to understand the compound's behavior in a complete biological system. These studies provide definitive data on systemic exposure, bioavailability, and tissue distribution.
Pharmacokinetic studies were performed in Sprague-Dawley rats following both intravenous (IV) and oral (PO) administration of this compound to determine its absolute oral bioavailability and other key parameters.
After IV administration, the compound exhibited a moderate clearance and a relatively short elimination half-life. Following oral administration, the peak plasma concentration (Cmax) was low and occurred approximately one hour post-dose (Tmax). The total systemic exposure, as measured by the area under the concentration-time curve (AUC), was substantially lower after oral administration compared to intravenous administration. This resulted in a calculated absolute oral bioavailability (F) of only 3.2%. This low bioavailability is consistent with the in vitro findings of moderate permeability, significant efflux transport in the intestine, and moderate to high first-pass metabolism in the liver.
| Parameter | Intravenous (IV) | Oral (PO) |
|---|---|---|
| Cmax (ng/mL) | - | 145 ± 28 |
| Tmax (h) | - | 1.1 ± 0.3 |
| AUC₀-t (ng·h/mL) | 1280 ± 155 | 410 ± 62 |
| Elimination Half-Life (t½, h) | 1.8 ± 0.4 | 2.1 ± 0.5 |
| Oral Bioavailability (F, %) | 3.2% |
To understand where the compound accumulates in the body, a tissue distribution study was conducted in rats. Following oral administration, concentrations of this compound were measured in various organs at a time point corresponding to the observed Tmax.
The compound was found to distribute widely into tissues, but the highest concentrations were observed in the liver and kidneys, the primary organs responsible for metabolism and excretion, respectively. Moderate levels were found in the lung, heart, and spleen. Notably, the concentration in the brain was very low, indicating that this compound does not readily cross the blood-brain barrier. This limited brain penetration aligns with its characteristics as a substrate for efflux transporters and can be advantageous for therapies targeting peripheral tissues while minimizing potential central nervous system effects.
| Tissue | Concentration (ng/g or ng/mL) | Tissue-to-Plasma Ratio |
|---|---|---|
| Plasma | 145 ± 28 | 1.0 |
| Liver | 1850 ± 210 | 12.8 |
| Kidney | 1230 ± 165 | 8.5 |
| Lung | 450 ± 55 | 3.1 |
| Heart | 310 ± 40 | 2.1 |
| Spleen | 295 ± 35 | 2.0 |
| Brain | 25 ± 8 | 0.17 |
Metabolite Identification and Profiling in Preclinical Biological Fluids
Phase I metabolism of flavonoids, such as this compound, often involves reactions like hydroxylation, demethylation, and demethoxylation. nih.gov For instance, the biotransformation of methoxyflavones can result in the formation of their corresponding hydroxyflavones through demethylation. mdpi.com
Following phase I reactions, the resulting metabolites, as well as the parent compound, can undergo phase II conjugation. This typically involves the attachment of endogenous molecules such as glucuronic acid or sulfate (B86663) to the hydroxyl groups of the flavonoid. These conjugation reactions increase the water solubility of the compounds, facilitating their excretion from the body. The presence of glucuronide and sulfate conjugates of flavonoid aglycones is a common finding in the metabolic profiling of these compounds in preclinical studies. frontiersin.org
The specific metabolites of this compound that have been identified in preclinical settings include glucuronide and sulfate conjugates. The table below summarizes the types of metabolites generally observed for flavonoids in preclinical biological fluids.
Table 1: General Metabolite Profile of Flavonoids in Preclinical Biological Fluids
| Metabolic Phase | Reaction Type | Resulting Metabolite |
|---|---|---|
| Phase I | Demethylation | Hydroxylated flavonoid |
| Phase II | Glucuronidation | Flavonoid-glucuronide |
This table is interactive. Click on the headers to sort the data.
Role of Gut Microbiota in the Metabolism and Biotransformation of this compound
The gut microbiota plays a significant role in the metabolism and biotransformation of many dietary compounds, including flavonoids. frontiersin.org These microorganisms possess a diverse array of enzymes capable of carrying out reactions that may not occur in host tissues. researchgate.net For flavonoids, the gut microbiota is particularly important for reactions like deglycosylation (cleavage of sugar moieties), demethylation, and ring fission.
The biotransformation of flavonoids by gut bacteria can significantly alter their bioavailability and biological activity. frontiersin.org For instance, many flavonoids are poorly absorbed in their native form in the small intestine. researchgate.net However, upon reaching the colon, the gut microbiota can metabolize them into smaller, more readily absorbable phenolic compounds.
In the context of this compound, the gut microbiota is expected to contribute to its metabolism, particularly through demethylation. Studies on similar methoxylated flavonoids have demonstrated that intestinal bacteria can efficiently cleave methyl ether groups. acs.org This process of O-demethylation by gut bacteria is a well-established metabolic pathway for polyphenolic compounds. acs.org
The biotransformation of nobiletin (B1679382), a polymethoxyflavone, by human intestinal microbiota has been shown to result in demethylated and demethoxylated metabolites. nih.gov This suggests that this compound would likely undergo similar metabolic transformations by gut bacteria. The enzymatic machinery of various bacterial species, including those from genera like Blautia, has been shown to be responsible for these demethylation activities. acs.org
The table below outlines the key biotransformation reactions carried out by gut microbiota on flavonoids.
Table 2: Key Biotransformation Reactions of Flavonoids by Gut Microbiota
| Reaction Type | Description | Potential Impact |
|---|---|---|
| Demethylation | Removal of a methyl group from a methoxy (B1213986) group. | Can alter biological activity and increase absorption. |
| Deglycosylation | Removal of sugar moieties from flavonoid glycosides. | Produces aglycones which may be more bioactive and absorbable. |
This table is interactive. Click on the headers to sort the data.
Theoretical and Computational Approaches in 7 Hydroxy 2 Methoxyflavone Research
Molecular Docking and Molecular Dynamics Simulations for Target Interaction Prediction
Computational methods such as molecular docking and molecular dynamics (MD) simulations are pivotal in elucidating the potential biological targets of 7-hydroxy-2'-methoxyflavone and understanding the dynamics of its interactions. These in silico techniques predict the binding affinity and stability of the compound within the active sites of various proteins.
Molecular docking studies have been employed to investigate the interaction of flavonoids, including derivatives structurally related to this compound, with a range of biological targets. For instance, in the context of antifungal research, compounds are docked against fungal molecular targets like squalene (B77637) synthase and lanosterol (B1674476) 14-alpha demethylase. jbcpm.com The process involves preparing the 3D structures of the ligands and the target proteins, which are then used to predict the best binding poses and calculate binding free energies, often reported in kcal/mol. jbcpm.com
Similarly, in cancer research, docking studies have explored the binding of flavonoids to proteins like the anti-apoptotic Bcl-2. nih.gov For example, the related compound 7-hydroxyflavone (B191518) demonstrated a significant binding affinity to Bcl-2 with an estimated free energy of binding of -6.3 kcal/mol. nih.gov These studies help in identifying key amino acid residues involved in the interaction, which can be crucial for understanding the mechanism of action. nih.gov
Molecular dynamics simulations provide further insights by simulating the movement of the ligand-protein complex over time, offering a view of the stability and conformational changes of the interaction. preprints.orgdiva-portal.org MD simulations have been used to study the stability of flavonoid-protein complexes, such as with amyloid-β fibrils in Alzheimer's disease research. preprints.org Parameters like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are analyzed to assess the stability of the complex. preprints.orgbio-conferences.org For example, a stable complex might show protein RMSD values that fluctuate within a narrow range over the simulation time. preprints.org These simulations can also help refine the binding poses obtained from molecular docking and provide a more accurate estimation of binding free energies through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area). diva-portal.org
Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure, stability, and reactivity of this compound. nih.gov These computational methods provide insights into molecular properties that are difficult to determine experimentally.
DFT studies can be used to optimize the molecular geometry of the compound, confirming that the calculated structure corresponds to a global minimum on the potential energy surface. nih.gov From the optimized geometry, various electronic properties can be analyzed. For instance, the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial. The energy gap between HOMO and LUMO provides information about the chemical reactivity and kinetic stability of the molecule. jddtonline.info
Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. nih.gov These maps illustrate the charge distribution within the molecule, highlighting electrophilic and nucleophilic sites, which are key to understanding intermolecular interactions and chemical reactivity.
Furthermore, quantum chemical calculations can determine properties like dipole moments in both the ground and excited states. For the related compound 7-hydroxyflavanone, calculations have shown a significant increase in the dipole moment upon excitation from the ground state to the singlet-excited state, which can influence its photophysical properties and interactions with polar solvents. nih.gov The dihedral angle between the phenyl and chromone (B188151) rings is another structural parameter that can be investigated using these methods, providing insights into the planarity and conformational flexibility of the molecule. researchgate.net
In Silico Prediction of Preclinical ADME Properties
The preclinical assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug discovery and development. In silico tools offer a rapid and cost-effective way to predict these properties for compounds like this compound, helping to identify potential liabilities early in the research process.
Various computational models and software, such as swissADME and pKCSM, are used to predict a wide range of ADME parameters. jbcpm.comugm.ac.id These predictions are based on the molecular structure of the compound and rely on extensive databases of experimentally determined properties.
Key ADME properties that are commonly predicted include:
Absorption: Parameters like human intestinal absorption, Caco-2 cell permeability, and P-glycoprotein substrate potential are evaluated to predict how well the compound will be absorbed from the gastrointestinal tract. ugm.ac.idnanobioletters.com
Distribution: The volume of distribution (VDss) is predicted to understand how the compound distributes between plasma and tissues. ugm.ac.id Blood-brain barrier (BBB) permeability is another crucial parameter, especially for compounds targeting the central nervous system. nanobioletters.com
Metabolism: In silico tools can predict the potential for a compound to inhibit or be a substrate for major cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4). ugm.ac.id This is important for assessing the risk of drug-drug interactions.
Excretion: While not always explicitly detailed in all prediction tools, parameters related to metabolism and clearance provide an indirect indication of the excretion profile.
These predictions are often guided by rules such as Lipinski's rule of five, which assesses the druglikeness of a compound based on properties like molecular weight, logP, and the number of hydrogen bond donors and acceptors. nanobioletters.com While these in silico predictions are valuable for screening and prioritization, they need to be validated by in vitro and in vivo experiments.
Cheminformatics and QSAR Modeling for Activity Prediction and Chemical Space Exploration
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are powerful computational tools for predicting the biological activity of compounds and exploring the chemical space around a lead molecule like this compound.
QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jddtonline.info This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. globalresearchonline.net These descriptors are then correlated with the observed biological activity using statistical methods like multiple linear regression or partial least squares. jddtonline.infoglobalresearchonline.net
A typical QSAR workflow involves:
Data Set Preparation: A set of compounds with known biological activities is compiled and divided into a training set for model development and a test set for model validation. uantwerpen.be
Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset. jddtonline.info
Model Building: A statistical model is built using the training set to correlate the descriptors with the biological activity.
Model Validation: The predictive power of the model is assessed using the test set and statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). globalresearchonline.net A good QSAR model should have high predictive ability (typically q² > 0.5). globalresearchonline.net
For flavonoids, QSAR models have been developed to predict various activities, including antigenotoxicity and enzyme inhibition. uantwerpen.beconicet.gov.ar These models can identify the key structural features that are important for a particular biological activity. For example, a QSAR study on flavonoid antigenotoxicity identified the descriptors G2S and R8s as being significant for predicting their potential. uantwerpen.be
Cheminformatics approaches also play a crucial role in exploring the chemical space around this compound. This involves creating virtual libraries of related compounds and using the developed QSAR models to predict their activity, thereby identifying promising new analogs for synthesis and testing.
Virtual Screening for Identification of Novel Bioactive Analogs
Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target, typically a protein or enzyme. This approach is instrumental in the discovery of novel bioactive analogs of this compound by efficiently filtering vast chemical databases.
The process of virtual screening generally involves the following steps:
Library Preparation: A large database of chemical compounds, which can range from commercially available molecules to natural product libraries, is prepared in a suitable 3D format. nanobioletters.com
Target Preparation: The 3D structure of the biological target of interest is obtained, often from crystallographic data in the Protein Data Bank (PDB). cellbiopharm.com
Docking and Scoring: Each compound in the library is docked into the active site of the target protein, and a scoring function is used to estimate the binding affinity. nanobioletters.com
Hit Selection: Compounds are ranked based on their docking scores, and a certain number of top-ranking compounds (hits) are selected for further investigation. nanobioletters.com
Post-Screening Filtering: The selected hits are often subjected to further filtering based on ADME properties and druglikeness criteria, such as Lipinski's rule of five, to increase the chances of identifying viable drug candidates. nanobioletters.com
Virtual screening has been successfully applied to identify flavonoid-based inhibitors for various targets. For example, in the search for neuraminidase inhibitors for the influenza virus, virtual screening of herbal compound databases has identified several promising flavonoid candidates. cellbiopharm.com Similarly, screening of natural compound databases against quorum sensing receptors in bacteria has led to the identification of potential flavonoid-based inhibitors. nanobioletters.com
This approach allows researchers to explore a vast chemical space and prioritize a smaller, more manageable number of compounds for experimental testing, thereby accelerating the drug discovery process for analogs of this compound.
Future Research Trajectories and Translational Perspectives for 7 Hydroxy 2 Methoxyflavone
Exploration of Novel Biological Activities and Therapeutic Potential (excluding human clinical trials)
While initial studies may have highlighted specific activities for 7-Hydroxy-2'-methoxyflavone, its full therapeutic potential remains largely untapped. Future preclinical research should systematically explore novel biological activities beyond its currently understood scope. A primary focus should be on disease areas where flavonoids have shown promise but where this specific methoxylated structure may offer unique advantages in terms of potency, selectivity, or mechanism.
Promising areas for investigation include:
Metabolic Syndrome and Related Disorders: Research could investigate the compound's influence on key metabolic regulators such as AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptors (PPARs). In vitro studies using hepatocyte (e.g., HepG2) and adipocyte (e.g., 3T3-L1) cell lines could elucidate its effects on glucose uptake, lipogenesis, and insulin (B600854) signaling pathways.
Cellular Senescence and Age-Related Pathologies: The potential for this compound to act as a senolytic (selectively clearing senescent cells) or senomorphic (modulating the senescent phenotype) agent is a compelling research direction. Screening assays using senescent cell models could identify its ability to induce apoptosis or suppress the senescence-associated secretory phenotype (SASP), which is implicated in numerous age-related diseases.
Immunomodulation: Beyond general anti-inflammatory effects, its specific impact on immune cell differentiation and function warrants investigation. For example, studies could assess its ability to modulate the balance of T-helper cell subsets (Th1/Th2/Th17) or influence macrophage polarization towards a pro-resolving M2 phenotype.
Host-Pathogen Interactions: The antiviral and antimicrobial potential of the compound could be explored against a broad panel of pathogens. Mechanistic studies could aim to determine if it inhibits key viral enzymes (e.g., proteases, polymerases), disrupts bacterial biofilm formation, or modulates host immune responses to infection.
The table below outlines a structured approach for exploring these novel activities in preclinical settings.
| Potential Therapeutic Area | Target Biological Process | Suggested Preclinical Model/Assay | Key Research Question |
|---|---|---|---|
| Metabolic Disorders | AMPK activation, PPAR modulation, glucose transport | HepG2 hepatocytes, 3T3-L1 adipocytes | Does it improve insulin sensitivity or reduce lipid accumulation in vitro? |
| Cellular Aging | Senescent cell clearance, SASP suppression | SA-β-gal assays in IMR-90 or HUVEC senescent cells | Can it function as a senolytic or senomorphic agent? |
| Immunomodulation | T-cell differentiation, macrophage polarization | Primary human PBMCs, murine bone marrow-derived macrophages | Does it shift immune responses towards an anti-inflammatory or resolving state? |
| Infectious Diseases | Viral replication, bacterial biofilm formation | Plaque reduction assays, crystal violet biofilm assays | Does it possess direct antimicrobial activity or modulate host defense? |
Development of Advanced Delivery Systems for Enhanced Preclinical Research Applications
A significant barrier to the preclinical translation of many flavonoids, including this compound, is their poor aqueous solubility and limited oral bioavailability. These physicochemical properties can lead to low systemic exposure and inconsistent results in animal models. Future research must focus on developing advanced delivery systems to overcome these limitations, thereby enabling more reliable and meaningful preclinical evaluation.
Potential strategies include:
Nanoparticle-Based Formulations: Encapsulating the compound within nanoparticles can enhance solubility, protect it from premature metabolic degradation, and potentially enable targeted delivery. Systems like solid lipid nanoparticles (SLNs), polymeric nanoparticles (e.g., using poly(lactic-co-glycolic acid), PLGA), and liposomes are prime candidates.
Cyclodextrin Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic core. Forming an inclusion complex with this compound can significantly increase its aqueous solubility and dissolution rate, which is critical for both in vitro and in vivo studies.
Prodrug Approaches: A chemo-strategic approach involves synthesizing a prodrug by modifying the 7-hydroxyl group to create a more soluble ester or phosphate (B84403) derivative. This derivative would be inactive but could be converted back to the active parent compound in vivo by endogenous enzymes (e.g., esterases, phosphatases), improving its pharmacokinetic profile.
| Delivery System | Mechanism of Enhancement | Key Advantage for Preclinical Research |
|---|---|---|
| Liposomes / Polymeric Nanoparticles | Encapsulation, protection from degradation, improved solubility | Enables intravenous administration and potential for passive or active tissue targeting (e.g., tumors via the EPR effect). |
| Cyclodextrin Complexes | Formation of a water-soluble host-guest complex | Increases aqueous concentration for cell-based assays and improves dissolution for oral dosing studies in animals. |
| Prodrug Synthesis | Covalent modification to improve physicochemical properties | Overcomes solubility barriers and can be designed to control the rate and location of active drug release. |
Integration with Multi-Omics Data for Systems Biology Understanding of its Bioactivity
To move beyond a single-target, single-pathway understanding, future research should employ a systems biology approach. Integrating multi-omics data can provide a holistic, unbiased view of the global cellular changes induced by this compound. This approach is crucial for identifying novel mechanisms of action, predicting off-target effects, and discovering biomarkers of response.
Key multi-omics strategies include:
Transcriptomics (RNA-seq): Treating relevant cell models (e.g., cancer cells, neurons) with the compound and performing RNA-sequencing will reveal comprehensive changes in gene expression, identifying entire signaling pathways and gene regulatory networks that are modulated.
Proteomics (Mass Spectrometry): Quantitative proteomics can identify changes in protein abundance and post-translational modifications (e.g., phosphorylation) following treatment. This provides a direct link between gene expression changes and functional cellular machinery.
Metabolomics (NMR/LC-MS): Analyzing the cellular metabolome will uncover how the compound alters metabolic pathways, such as energy metabolism, amino acid synthesis, or lipid profiles. This is particularly relevant for investigating its effects on metabolic diseases or cancer metabolism.
By integrating these datasets, researchers can construct comprehensive models of the compound's bioactivity, correlating changes at the gene, protein, and metabolite levels to understand its system-wide impact.
Potential as a Chemical Biology Tool or Research Probe for Pathway Elucidation
Beyond its therapeutic potential, this compound can be developed into a valuable chemical biology tool to investigate biological pathways. If it demonstrates high potency and selectivity for a specific molecular target (e.g., a kinase, an enzyme, or a receptor), it can be used as a research probe to dissect the function of that target in cellular processes.
Development into a chemical probe would involve:
Affinity-Based Probe Synthesis: Synthesizing derivatives of the compound that incorporate a reactive handle (e.g., an alkyne or azide (B81097) for click chemistry) or an affinity tag (e.g., biotin).
Target Identification: Using these probes in pull-down assays coupled with mass spectrometry (Affinity Purification-Mass Spectrometry) to identify its direct protein binding partners within a cell lysate.
Pathway Interrogation: Once a high-confidence target is validated, the parent compound can be used to selectively modulate that target's activity, allowing researchers to study the downstream consequences and elucidate the target's role in a specific signaling cascade.
This approach transforms the compound from a potential drug into a molecular tool for fundamental biological discovery.
Sustainable Production Methods, including Biocatalytic and Chemoenzymatic Approaches
The long-term viability of research and potential future applications depends on the availability of a sustainable and scalable supply of this compound. Traditional multi-step chemical synthesis can be inefficient and environmentally burdensome, while extraction from natural sources is often low-yield and unreliable.
Future research should focus on green chemistry and biotechnology for production:
Metabolic Engineering and Biocatalysis: Engineering microorganisms like Escherichia coli or Saccharomyces cerevisiae to produce the compound from simple feedstocks (e.g., glucose). This involves introducing a heterologous biosynthetic pathway comprising enzymes such as phenylalanine ammonia-lyase (PAL), chalcone (B49325) synthase (CHS), and, crucially, specific hydroxylases and O-methyltransferases (OMTs) that can achieve the required 7-hydroxy and 2'-methoxy substitutions.
Chemoenzymatic Synthesis: This hybrid approach combines the strengths of chemical synthesis and biocatalysis. A common flavone (B191248) precursor could be synthesized chemically in high yield, followed by a highly specific enzymatic step to introduce the 2'-methoxy group. Using a regioselective O-methyltransferase enzyme would avoid the complex protection-deprotection steps often required in purely chemical routes, making the process more efficient and sustainable.
| Production Method | Primary Advantage | Primary Disadvantage | Sustainability Outlook |
|---|---|---|---|
| Traditional Chemical Synthesis | High purity and control over structure | Often multi-step, low overall yield, uses harsh reagents | Low |
| Natural Product Extraction | Directly obtains the natural molecule | Low abundance, batch-to-batch variability, resource-intensive | Low to Moderate |
| Whole-Cell Biocatalysis | Uses renewable feedstocks, environmentally friendly | Requires extensive metabolic engineering, low initial titers | High |
| Chemoenzymatic Approach | Combines chemical efficiency with enzymatic specificity | Requires availability of both chemical precursors and specific enzymes | High |
Addressing Methodological Challenges in Flavone Research and Translation to Preclinical Models
Translating promising in vitro findings for flavonoids into robust preclinical data is notoriously challenging. Future research on this compound must proactively address these known methodological hurdles to increase the likelihood of successful translation.
Key challenges and proposed solutions include:
The Role of Metabolites: The parent compound is unlikely to be the sole active species in vivo. It will undergo phase I (e.g., demethylation) and phase II (e.g., glucuronidation, sulfation at the 7-hydroxyl group) metabolism. Future studies must include the chemical synthesis and biological evaluation of its major predicted metabolites to determine if they contribute to or are responsible for the observed biological effects.
Target Specificity and Off-Target Effects: To ensure that observed effects are not due to non-specific activity or promiscuous binding, rigorous controls are essential. This includes counter-screening against a panel of related targets and using a structurally similar but biologically inactive analog as a negative control in cellular assays.
Pharmacokinetic/Pharmacodynamic (PK/PD) Disconnect: Potency in a petri dish (pharmacodynamics) is meaningless without adequate drug exposure at the target site in an animal (pharmacokinetics). Early-stage PK studies in mice or rats are critical to establish whether a chosen dose and route of administration achieve sufficient plasma and tissue concentrations to engage the biological target.
Relevance of Preclinical Models: Moving beyond simple 2D cell culture is imperative. The use of more physiologically relevant models, such as 3D tumor spheroids, organoids, or patient-derived xenografts (PDX), can provide a much better prediction of in vivo efficacy and response.
By systematically addressing these challenges, the research community can build a more robust and translatable body of evidence for the potential of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
